molecular formula C21H26ClNO2S B5173885 2-(3-Benzyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethyl bicyclo[2.2.1]heptane-2-carboxylate;chloride

2-(3-Benzyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethyl bicyclo[2.2.1]heptane-2-carboxylate;chloride

Cat. No.: B5173885
M. Wt: 392.0 g/mol
InChI Key: HJGWELCGBYSCIN-UHFFFAOYSA-M
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Description

2-(3-Benzyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethyl bicyclo[221]heptane-2-carboxylate;chloride is a complex organic compound with a unique structure that combines a thiazolium ring, a bicycloheptane moiety, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Benzyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethyl bicyclo[2.2.1]heptane-2-carboxylate;chloride typically involves multiple steps, starting with the formation of the thiazolium ring. This can be achieved through the reaction of benzylamine with methyl isothiocyanate under controlled conditions to form the intermediate thiazole. The intermediate is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

The bicycloheptane moiety is introduced through a Diels-Alder reaction, where a suitable diene reacts with a dienophile to form the bicyclic structure. The final step involves the esterification of the carboxylate group and the formation of the chloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethyl bicyclo[2.2.1]heptane-2-carboxylate;chloride can undergo various chemical reactions, including:

    Oxidation: The thiazolium ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-(3-Benzyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethyl bicyclo[2.2.1]heptane-2-carboxylate;chloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazolium ring.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-Benzyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethyl bicyclo[2.2.1]heptane-2-carboxylate;chloride involves its interaction with specific molecular targets. The thiazolium ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The bicycloheptane moiety may also contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Thiazolium Derivatives: Compounds like thiamine (vitamin B1) share the thiazolium ring structure.

    Bicycloheptane Derivatives: Compounds such as norbornane have a similar bicyclic structure.

    Carboxylate Esters: Compounds like methyl 4-fluorobenzoate share the ester functional group.

Uniqueness

2-(3-Benzyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethyl bicyclo[2.2.1]heptane-2-carboxylate;chloride is unique due to its combination of a thiazolium ring, a bicycloheptane moiety, and a carboxylate group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(3-benzyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethyl bicyclo[2.2.1]heptane-2-carboxylate;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26NO2S.ClH/c1-15-20(25-14-22(15)13-16-5-3-2-4-6-16)9-10-24-21(23)19-12-17-7-8-18(19)11-17;/h2-6,14,17-19H,7-13H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGWELCGBYSCIN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC2=CC=CC=C2)CCOC(=O)C3CC4CCC3C4.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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